molecular formula C18H28N2O B5842231 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine

1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B5842231
M. Wt: 288.4 g/mol
InChI Key: YGZVUAJDWIUHIO-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclohexylmethyl group and a 2-methoxyphenyl group attached to the piperazine ring, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 2-methoxyphenylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.

    Cyclohexylmethylamine: Lacks the piperazine ring and the 2-methoxyphenyl group, leading to distinct reactivity and applications.

    2-Methoxyphenyl isocyanate: Contains the 2-methoxyphenyl group but differs in its functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZVUAJDWIUHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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